molecular formula C23H24O8 B11151438 Acetic acid, 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester CAS No. 374711-49-6

Acetic acid, 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester

Cat. No.: B11151438
CAS No.: 374711-49-6
M. Wt: 428.4 g/mol
InChI Key: MBBSSDDWHLICDB-UHFFFAOYSA-N
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Description

Acetic acid, 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester is a complex organic compound with a unique structure It is characterized by the presence of a xanthene core, which is a tricyclic aromatic system, and two acetic acid ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester typically involves the esterification of the corresponding xanthene derivative with isopropyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be summarized as follows:

    Starting Materials: 9-oxo-9H-xanthene-1,3-diol and isopropyl alcohol.

    Catalyst: Sulfuric acid.

    Reaction Conditions: Reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester can undergo various chemical reactions, including:

    Oxidation: The xanthene core can be oxidized to form quinone derivatives.

    Reduction: Reduction of the ester groups can lead to the formation of the corresponding alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid, 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid, 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester involves its interaction with various molecular targets. The xanthene core can intercalate with DNA, potentially disrupting cellular processes. Additionally, the ester groups can undergo hydrolysis, releasing acetic acid, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 2-[(9-oxo-9H-thioxanthen-2-yl)oxy]-: This compound has a similar structure but contains a sulfur atom in the xanthene core.

    Acetic acid, 2-[(9-oxo-9H-xanthene-2-yl)oxy]-: This compound differs in the position of the ester group on the xanthene core.

Uniqueness

The uniqueness of acetic acid, 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester lies in its dual ester groups and the specific positioning on the xanthene core. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

374711-49-6

Molecular Formula

C23H24O8

Molecular Weight

428.4 g/mol

IUPAC Name

propan-2-yl 2-[9-oxo-1-(2-oxo-2-propan-2-yloxyethoxy)xanthen-3-yl]oxyacetate

InChI

InChI=1S/C23H24O8/c1-13(2)29-20(24)11-27-15-9-18(28-12-21(25)30-14(3)4)22-19(10-15)31-17-8-6-5-7-16(17)23(22)26/h5-10,13-14H,11-12H2,1-4H3

InChI Key

MBBSSDDWHLICDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C(=C1)OCC(=O)OC(C)C)C(=O)C3=CC=CC=C3O2

Origin of Product

United States

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